molecular formula C19H34BrNO2 B12588946 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide CAS No. 646520-35-6

5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide

Cat. No.: B12588946
CAS No.: 646520-35-6
M. Wt: 388.4 g/mol
InChI Key: QQMWGFDRLKJPCZ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The next step involves the formation of the pentan-1-amine chain, which can be achieved through a series of reactions including alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: This compound has a similar phenyl ring structure with methoxy groups but differs in its side chain.

    N,N-Dipropyl-3,4-dimethoxyphenethylamine: This compound has a similar amine structure but differs in its phenyl ring substitution.

Uniqueness

5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine is unique due to its specific combination of a 3,4-dimethoxyphenyl ring and a dipropylpentan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

646520-35-6

Molecular Formula

C19H34BrNO2

Molecular Weight

388.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide

InChI

InChI=1S/C19H33NO2.BrH/c1-5-13-20(14-6-2)15-9-7-8-10-17-11-12-18(21-3)19(16-17)22-4;/h11-12,16H,5-10,13-15H2,1-4H3;1H

InChI Key

QQMWGFDRLKJPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCCC1=CC(=C(C=C1)OC)OC.Br

Origin of Product

United States

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